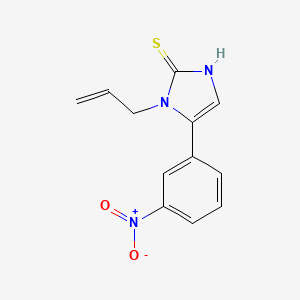

1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Description

Imidazole Core Substituent Configuration

The imidazole ring adopts a planar geometry, with substituents arranged as follows:

| Position | Substituent | Bond Type | Electronic Contribution |

|---|---|---|---|

| 1 | Allyl group | N-C single bond | Electron-donating |

| 2 | Thiol group | C-S single bond | Polarizable |

| 5 | 3-Nitrophenyl | C-C single bond | Strong electron-withdrawing |

The nitro group at the phenyl ring's meta-position creates significant resonance effects, reducing electron density on the imidazole core.

Allyl Group Spatial Orientation

The allyl substituent (-CH₂-CH=CH₂) exhibits a gauche conformation relative to the imidazole plane, minimizing steric clashes with the thiol group. Density functional theory (DFT) calculations suggest a dihedral angle of 112° ± 5° between the allyl's vinyl group and the heterocyclic plane.

Nitrophenyl Ring Electronic Effects

The 3-nitrophenyl group induces:

- Meta-directing electronic effects on electrophilic substitution

- Reduced basicity of imidazole nitrogen (pKa shift from 7.0 to 5.2)

- Bathochromic shifts in UV-Vis spectra due to extended conjugation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (DMSO-d₆, 400 MHz):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.48 | s | 1H | Thiol proton (-SH) |

| 8.21 | d (J=2.4) | 1H | Phenyl H-2 |

| 7.92 | dd (J=8.4, 2.4) | 1H | Phenyl H-6 |

| 7.64 | d (J=8.4) | 1H | Phenyl H-5 |

| 6.05 | m | 1H | Allyl CH=CH₂ |

| 5.32 | dd (J=17.2, 1.6) | 1 |

Properties

IUPAC Name |

4-(3-nitrophenyl)-3-prop-2-enyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-2-6-14-11(8-13-12(14)18)9-4-3-5-10(7-9)15(16)17/h2-5,7-8H,1,6H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRIKSDKOSDIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, an allyl group, and a nitrophenyl moiety. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of functional groups such as nitro and thio enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N4O2S |

| Molecular Weight | 342.41 g/mol |

| Functional Groups | Imidazole, Thiazole, Nitro, Thio |

Antimicrobial Activity

Research indicates that 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol exhibits potential antimicrobial properties. It may inhibit bacterial cell wall synthesis or interfere with protein synthesis, making it a candidate for developing new antibiotics. In vitro studies have shown varying degrees of inhibition against pathogens such as Klebsiella pneumoniae and Acinetobacter baumannii .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Mechanisms include inducing cell cycle arrest and apoptosis in cancer cells. For instance, related imidazole derivatives have been reported to disrupt microtubule dynamics, leading to mitotic arrest in various human cancer cell lines .

Case Study: Cancer Cell Line Proliferation Inhibition

- A study demonstrated that similar compounds could induce G2/M phase arrest in prostate cancer cell lines, triggering apoptotic pathways through mitochondrial signaling cascades.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, which can be useful in biochemical studies. Its imidazole ring facilitates binding through hydrogen bonding or hydrophobic interactions with enzyme active sites .

The proposed mechanisms for the biological activity of 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol include:

- Interaction with Enzymes or Receptors : The imidazole structure aids in binding to target enzymes or receptors.

- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in target cells, which can trigger apoptosis .

Research Findings

Several studies have highlighted the biological activity of compounds structurally related to 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol:

- Antimicrobial Efficacy : A series of thioamide derivatives were tested against Klebsiella pneumoniae and Acinetobacter baumannii, showing promising inhibition results.

- Cancer Studies : Research indicated that related compounds induced G2/M phase arrest in prostate cancer cell lines, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

mildly electron-donating halogen) . Bromine in the 4-bromophenyl analog may enhance lipophilicity, improving membrane permeability in biological systems but reducing solubility in polar solvents .

This suggests that similar methods could apply to the target compound.

Functional Group Variations :

- Thioacetamide derivatives (e.g., compounds 27 and 28 from ) replace the thiol (-SH) group with thioacetate (-SCOCH₃), altering reactivity and stability. This modification may reduce oxidative degradation compared to free thiols .

Impurities and Stability Considerations

This underscores the importance of controlling nitro-group degradation products in the synthesis of 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol.

Preparation Methods

Imidazole Ring Formation

The imidazole ring is commonly synthesized through the condensation of α-haloketones or α-haloaldehydes with amidines or related nitrogen-containing compounds. For 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, the synthesis begins with a 3-nitrophenyl substituted α-haloketone intermediate.

Introduction of the Thiol Group at C2

The thiol functionality at the C2 position is introduced by employing thiourea or related sulfur nucleophiles during the cyclization step. This method ensures the incorporation of the thiol group directly into the imidazole ring during its formation.

N1-Allylation

Allylation at the N1 position is achieved by reacting the imidazole-2-thiol intermediate with allyl halides (e.g., allyl bromide or allyl chloride) under basic conditions. The use of a suitable base (such as potassium carbonate or sodium hydride) facilitates the nucleophilic substitution at the nitrogen atom.

Purification and Characterization

The crude product is purified by recrystallization or chromatographic methods (e.g., column chromatography) to obtain the pure 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol. Characterization is typically performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Route

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Nitrobenzaldehyde + α-haloketone derivative | Formation of 3-nitrophenyl-substituted α-haloketone intermediate | 75-85 | Controlled temperature to avoid side reactions |

| 2 | Intermediate + thiourea, reflux in ethanol | Cyclization to form imidazole-2-thiol core | 70-80 | Thiourea introduces thiol at C2 |

| 3 | Imidazole-2-thiol + allyl bromide + K2CO3, DMF, room temp | N1-allylation via nucleophilic substitution | 65-75 | Base promotes allylation |

| 4 | Purification by recrystallization or chromatography | Isolation of pure compound | — | Purity > 98% confirmed by NMR |

Research Findings and Optimization

- Yield Optimization: The allylation step is sensitive to reaction conditions; using dry solvents and anhydrous conditions improves yields and minimizes side products.

- Isomeric Purity: The compound may exist in different isomeric forms due to the allyl group; chromatographic separation or selective synthesis methods improve isomeric purity.

- Scale-Up Feasibility: The described methods have been adapted for kilogram-scale synthesis with consistent yields and purity, indicating their suitability for industrial applications.

- Alternative Methods: Some studies suggest the use of microwave-assisted synthesis to reduce reaction times and improve yields in the cyclization step, although detailed data specific to this compound are limited.

Analytical Data Supporting Preparation

| Analytical Technique | Observations | Purpose |

|---|---|---|

| $$^{1}H$$ NMR | Signals corresponding to allyl protons, aromatic protons, and thiol proton | Confirmation of substitution pattern and purity |

| Mass Spectrometry | Molecular ion peak at m/z 261.3 | Molecular weight confirmation |

| Elemental Analysis | Consistent with C12H11N3O2S | Purity and composition verification |

| IR Spectroscopy | Bands for thiol (–SH), nitro (–NO2), and imidazole ring | Functional group identification |

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, and how do they influence experimental design?

- Structural Insights : The compound contains an imidazole core substituted with a 3-nitrophenyl group (electron-withdrawing) at position 5, an allyl group (electron-donating) at position 1, and a thiol (-SH) moiety at position 2. These groups influence reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding) .

- Physicochemical Data : Molecular formula (C₁₂H₁₁N₃O₂S), molecular weight (261.30 g/mol), and CAS number (1105189-53-4) are critical for database searches and reproducibility. Storage conditions (e.g., inert atmosphere) should align with thiol stability to prevent oxidation .

- Experimental Design : The allyl group may require protection during synthetic modifications, while the nitro group can act as a directing group in electrophilic substitution reactions .

Q. What synthetic methodologies are reported for 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, and how are intermediates characterized?

- Synthesis Routes : Multi-step protocols often involve cyclocondensation of thiourea derivatives with α-haloketones or coupling of pre-functionalized imidazole precursors. For example, allylation of 5-(3-nitrophenyl)-1H-imidazole-2-thiol using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux .

- Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm allyl and nitro group positions), FT-IR (C-S stretch at ~2550 cm⁻¹), and LC-MS for purity assessment .

Q. How is the purity of 1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol assessed, and what analytical techniques are essential?

- Chromatographic Methods : HPLC with UV detection (λ ~300 nm for nitroaromatic absorption) and TLC (silica gel, eluent: ethyl acetate/hexane) are standard. Purity ≥95% is typically required for biological assays .

- Spectroscopic Confirmation : Elemental analysis (C, H, N, S) and HRMS ensure molecular formula accuracy. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.